

Application Note: Comprehensive Characterization of 2,6-Dimethyloctan-2-ol

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Compound of Interest

Compound Name: 2,6-Dimethyloctan-2-ol

Cat. No.: B103320

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Abstract

This technical guide provides a comprehensive suite of analytical methodologies for the definitive characterization of **2,6-dimethyloctan-2-ol** (CAS: 18479-57-7), a tertiary alcohol significant in various industrial applications, including fragrances and chemical synthesis.^{[1][2][3][4]} This document outlines detailed protocols for Gas Chromatography-Mass Spectrometry (GC-MS) for separation and identification, Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, and Fourier-Transform Infrared (FTIR) spectroscopy for functional group analysis. The causality behind experimental choices, self-validating protocols, and data interpretation are emphasized to ensure scientific rigor for researchers, scientists, and drug development professionals.

Introduction: The Analytical Imperative

2,6-Dimethyloctan-2-ol, also known as tetrahydromyrcenol, is a C₁₀H₂₂O aliphatic tertiary alcohol.^{[1][2]} Its structure presents specific analytical challenges, namely the absence of a chromophore for UV-Vis analysis and its relatively volatile nature, which dictates the choice of appropriate characterization techniques. A multi-faceted analytical approach is therefore not just recommended but essential for unambiguous identification, purity assessment, and structural confirmation. This guide presents a logical workflow, beginning with chromatographic separation and culminating in detailed spectroscopic analysis.

Physicochemical Properties

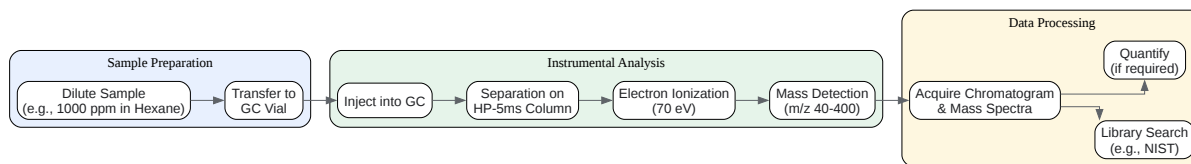
A foundational understanding of the analyte's properties is critical for method development. Key properties of **2,6-dimethyloctan-2-ol** are summarized below.

Property	Value	Source
Molecular Formula	C ₁₀ H ₂₂ O	[1][5]
Molecular Weight	158.28 g/mol	[1]
CAS Number	18479-57-7	[1][2]
Appearance	Colorless liquid	[5]
Density	0.823 g/mL at 25°C	[5]
Boiling Point	197-201°C	[5]
Refractive Index	n ₂₀ /D 1.4335	[5]
Solubility	281.9 mg/L at 24°C	[5]

Gas Chromatography-Mass Spectrometry (GC-MS): Separation and Identification

Expertise & Experience: GC is the premier technique for analyzing volatile compounds like **2,6-dimethyloctan-2-ol**.^[6] Coupling it with a Mass Spectrometer provides a two-dimensional analysis: the retention time from the GC offers chromatographic separation, while the mass spectrum gives a molecular fingerprint, enabling high-confidence identification. The choice of a non-polar column, such as one with a polydimethylsiloxane stationary phase (e.g., HP-5ms), is based on the principle of "like dissolves like," where the non-polar analyte interacts favorably with the stationary phase, allowing for effective separation from potential impurities.^[7]

Logical Workflow for GC-MS Analysis



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Caption: Workflow for GC-MS analysis of **2,6-dimethyloctan-2-ol**.

Protocol: GC-MS Analysis

1. Sample Preparation:

- Prepare a stock solution of **2,6-dimethyloctan-2-ol** at 1000 µg/mL in a volatile, high-purity solvent like hexane or dichloromethane.
- Vortex the solution for 30 seconds to ensure homogeneity.
- Transfer the solution to a 2 mL autosampler vial with a PTFE-lined cap.

2. Instrumental Parameters:

- Gas Chromatograph: Agilent 8890 GC System (or equivalent).
- Mass Spectrometer: Agilent 5977B MSD (or equivalent).
- Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[7]
- Carrier Gas: Helium, constant flow of 1.0 mL/min.[7]
- Injector Temperature: 250°C.[7]

- Injection Volume: 1 μ L.
- Split Ratio: 50:1 (Adjust as needed based on concentration).
- Oven Program:
 - Initial temperature: 60°C, hold for 2 minutes.
 - Ramp: 10°C/min to 280°C.
 - Hold: 5 minutes at 280°C.[\[7\]](#)
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.[\[7\]](#)
 - Mass Range: m/z 40–400.[\[7\]](#)
 - Source Temperature: 230°C.[\[7\]](#)
 - Quadrupole Temperature: 150°C.

3. Data Analysis & Trustworthiness:

- Identification: The primary validation is the comparison of the acquired mass spectrum with a reference from a trusted spectral library, such as the NIST/EPA/NIH Mass Spectral Library.[\[4\]](#)
[\[6\]](#) The mass spectrum for **2,6-dimethyloctan-2-ol** is expected to show characteristic fragment ions resulting from the cleavage of the tertiary alcohol structure.
- Retention Index: For an additional layer of confirmation, the Kovats Retention Index (RI) can be calculated using an n-alkane standard mixture under the same GC conditions. The experimental RI should match literature values on similar non-polar columns.[\[1\]](#)[\[3\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Elucidation

Expertise & Experience: NMR is the most powerful technique for de novo structure determination. For **2,6-dimethyloctan-2-ol**, ^1H NMR will reveal the number of different proton

environments and their neighboring protons (via spin-spin splitting), while ^{13}C NMR will identify the number of unique carbon environments. The choice of deuterated chloroform (CDCl_3) as a solvent is standard for small organic molecules due to its excellent dissolving power and the well-characterized chemical shifts of its residual solvent peaks, which serve as an internal reference.^[7]

Protocol: ^1H and ^{13}C NMR Spectroscopy

1. Sample Preparation:

- Dissolve approximately 5-10 mg of neat **2,6-dimethyloctan-2-ol** in ~0.7 mL of deuterated chloroform (CDCl_3).^[7]
- Ensure the sample is fully dissolved. If necessary, add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), although referencing to the residual solvent peak is common practice.
- Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrumental Parameters:

- Spectrometer: 400 MHz or 500 MHz NMR spectrometer.^[7]
- Nuclei: ^1H and ^{13}C .
- Solvent: CDCl_3 .
- Temperature: 25°C (298 K).

3. Data Acquisition:

- ^1H NMR:
 - Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
 - Typical spectral width: -2 to 12 ppm.
- ^{13}C NMR:

- Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ^{13}C .
- Employ proton decoupling (e.g., broadband decoupling) to simplify the spectrum to single lines for each unique carbon.
- Typical spectral width: 0 to 220 ppm.

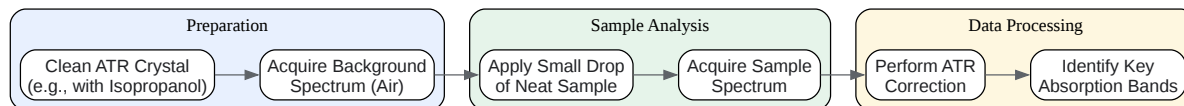
4. Data Processing & Validation:

- Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).^[7]
- Referencing: Calibrate the chemical shift scale. For ^1H NMR, reference the residual CHCl_3 peak to δ 7.26 ppm. For ^{13}C NMR, reference the CDCl_3 triplet to δ 77.16 ppm.^[7]
- Interpretation: The resulting spectra should be consistent with the known structure of **2,6-dimethyloctan-2-ol**, showing distinct signals for the methyl, methylene, methine, and quaternary carbon environments. The integration of ^1H signals should correspond to the number of protons in each environment.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification

Expertise & Experience: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For **2,6-dimethyloctan-2-ol**, the key diagnostic absorption band is the broad O-H stretch of the alcohol group. The use of an Attenuated Total Reflectance (ATR) accessory is highly efficient for liquid samples, as it requires minimal sample preparation and provides high-quality, reproducible spectra.^[7]

Logical Workflow for FTIR Analysis



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Caption: Workflow for FTIR-ATR analysis of **2,6-dimethyloctan-2-ol**.

Protocol: FTIR-ATR Analysis

1. Instrument Preparation:

- Ensure the FTIR spectrometer and ATR accessory (e.g., diamond ATR) are clean and aligned.
- Clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

2. Data Acquisition:

- **Background Scan:** Acquire a background spectrum with the clean, empty ATR crystal. This is a critical self-validating step to subtract the spectral contributions of atmospheric CO₂ and H₂O.^[7]
- **Sample Scan:** Place a small drop of neat **2,6-dimethyloctan-2-ol** directly onto the center of the ATR crystal, ensuring full coverage.
- Acquire the sample spectrum. Typically, 32-64 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

3. Data Processing and Interpretation:

- The acquired spectrum should be displayed in absorbance or transmittance mode.

- Identify the characteristic absorption bands. Key expected bands for **2,6-dimethyloctan-2-ol** include:
 - $\sim 3300\text{-}3500\text{ cm}^{-1}$: Broad, strong band corresponding to the O-H stretching vibration of the alcohol.
 - $\sim 2850\text{-}2960\text{ cm}^{-1}$: Strong, sharp bands corresponding to the C-H stretching vibrations of the alkyl groups.
 - $\sim 1375\text{ cm}^{-1}$: Bending vibration characteristic of gem-dimethyl groups.
 - $\sim 1150\text{ cm}^{-1}$: C-O stretching vibration for a tertiary alcohol.

Conclusion

The analytical protocols detailed in this guide—GC-MS, NMR, and FTIR—form a robust, self-validating framework for the comprehensive characterization of **2,6-dimethyloctan-2-ol**. By integrating the separatory power of chromatography with the detailed structural insights from spectroscopy, researchers can achieve unambiguous identification and purity assessment. Adherence to these methodologies will ensure high-quality, reproducible data essential for research, development, and quality control applications.

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